methyl [5-(4-fluorobenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate
Overview
Description
Methyl [5-(4-fluorobenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate is a useful research compound. Its molecular formula is C19H15FN2O3S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.07874168 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of New Imidazolyl Acetic Acid Derivatives : Khalifa and Abdelbaky (2008) synthesized derivatives related to the chemical structure , evaluating their anti-inflammatory and analgesic activities. These compounds showed significant biological activity, highlighting the potential of such derivatives in scientific research applications (Khalifa & Abdelbaky, 2008).
- Formation of Imidazolidine Derivatives : Bremanis et al. (1987) explored the reaction of (2,2-dimethylhydrazino)succinic acid ester with allyl and phenyl isothiocyanates leading to esters of 1-substituted (3-dimethylamino-5-oxo-2-thioxo-4-imidazolidinyl)acetic acids. This study adds to the knowledge base regarding the synthesis routes and chemical properties of imidazolidine derivatives (Bremanis et al., 1987).
Pharmacological Applications
- Antimicrobial and Antitumor Activity : Nasser et al. (2010) synthesized 2-Thioxo-imidazolidin-4-one Derivatives and evaluated their antimicrobial activity. This study underscores the chemical's potential in developing antimicrobial agents (Nasser et al., 2010).
- Anticancer Activity : Karalı, Terzioğlu, and Gürsoy (2002) conducted a study on novel 2-substituted benzimidazole derivatives, revealing their in vitro anticancer screening results. Such studies indicate the role of structurally similar compounds in cancer research (Karalı et al., 2002).
Catalyst and Reaction Mechanisms
- Transesterification/Acylation Reactions : Grasa, Kissling, and Nolan (2002) found that imidazol-2-ylidenes, a family of N-heterocyclic carbenes, are efficient catalysts in transesterification between esters and alcohols. This application in chemical synthesis processes provides insight into the compound's utility in facilitating organic reactions (Grasa, Kissling, & Nolan, 2002).
Properties
IUPAC Name |
methyl 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-25-17(23)12-21-16(11-13-7-9-14(20)10-8-13)18(24)22(19(21)26)15-5-3-2-4-6-15/h2-11H,12H2,1H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAGZSUUQRKZSC-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CC2=CC=C(C=C2)F)C(=O)N(C1=S)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1/C(=C\C2=CC=C(C=C2)F)/C(=O)N(C1=S)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.